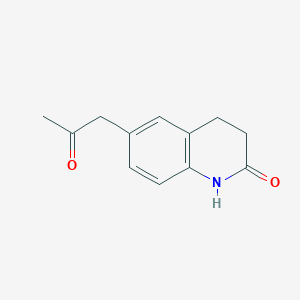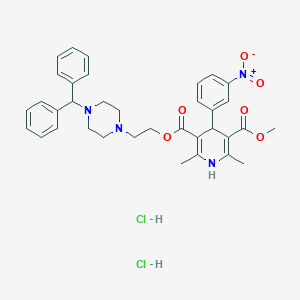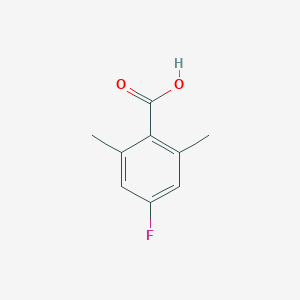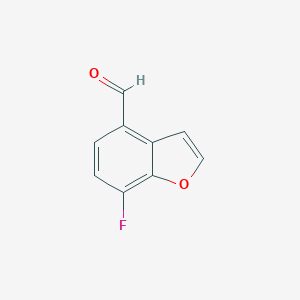
7-Fluorobenzofuran-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluorobenzofuran-4-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of benzofurans and is commonly used as a building block in the synthesis of various organic compounds. In
Applications De Recherche Scientifique
7-Fluorobenzofuran-4-carbaldehyde has been widely used in scientific research due to its potential applications in various fields. One of the most common applications of this compound is in the synthesis of various organic compounds. It is commonly used as a building block in the synthesis of drugs, agrochemicals, and other organic compounds. Additionally, this compound has been used in the development of fluorescent probes for the detection of biological molecules. It has also been used in the development of new materials for optoelectronic devices.
Mécanisme D'action
The mechanism of action of 7-Fluorobenzofuran-4-carbaldehyde is not well understood. However, it has been reported to act as a reactive intermediate in various chemical reactions. It is also known to undergo nucleophilic addition reactions with various nucleophiles.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 7-Fluorobenzofuran-4-carbaldehyde are not well understood. However, it has been reported to exhibit cytotoxicity towards various cancer cells. It has also been reported to exhibit antifungal and antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-Fluorobenzofuran-4-carbaldehyde is its high purity and yield when synthesized using the methods described above. Additionally, this compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of this compound is its toxicity towards living organisms. Therefore, caution should be taken when handling this compound in the laboratory.
Orientations Futures
There are several future directions for the research and development of 7-Fluorobenzofuran-4-carbaldehyde. One of the most promising directions is the development of new materials for optoelectronic devices. This compound has been shown to exhibit excellent photophysical properties, making it a promising candidate for the development of new materials for use in optoelectronic devices. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in the field of medicine.
Conclusion:
In conclusion, 7-Fluorobenzofuran-4-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly used as a building block in the synthesis of various organic compounds and has been used in the development of fluorescent probes for the detection of biological molecules. Additionally, this compound has been shown to exhibit cytotoxicity towards various cancer cells and antifungal and antibacterial activity. Further research is needed to understand the mechanism of action of this compound and its potential applications in the field of medicine.
Propriétés
Numéro CAS |
199391-59-8 |
|---|---|
Nom du produit |
7-Fluorobenzofuran-4-carbaldehyde |
Formule moléculaire |
C9H5FO2 |
Poids moléculaire |
164.13 g/mol |
Nom IUPAC |
7-fluoro-1-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C9H5FO2/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-5H |
Clé InChI |
QBYIPNHVKFERGT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1C=O)C=CO2)F |
SMILES canonique |
C1=CC(=C2C(=C1C=O)C=CO2)F |
Synonymes |
4-Benzofurancarboxaldehyde, 7-fluoro- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


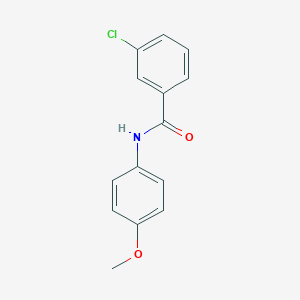
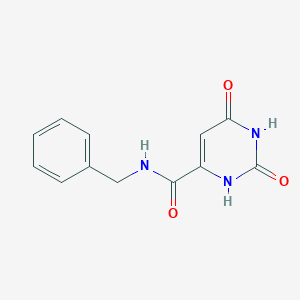
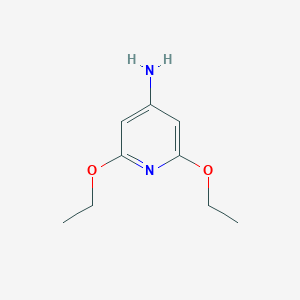
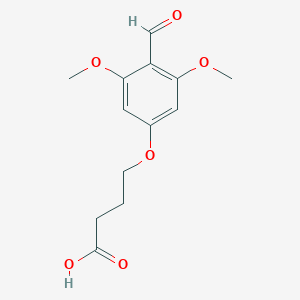
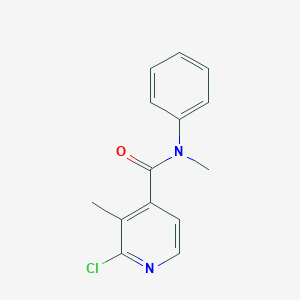
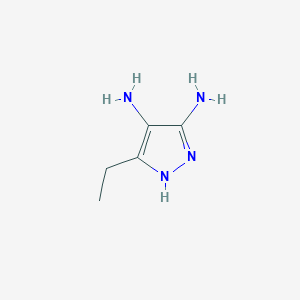
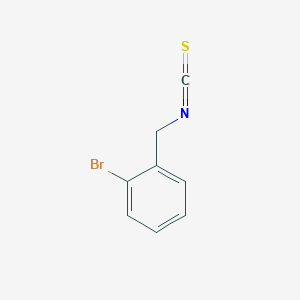
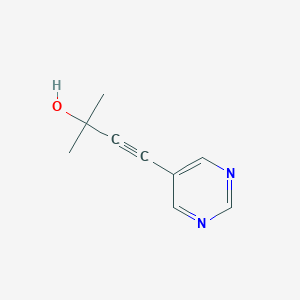
![2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic Acid](/img/structure/B190194.png)
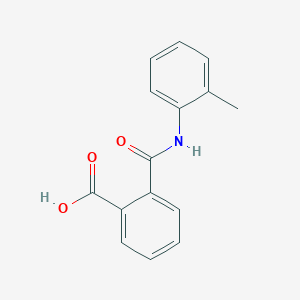
![(1R,3R)-5-[(2E)-2-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B190201.png)
